Solanocapsine

Acetylcholinesterase inhibition Alzheimer's disease Steroidal alkaloid SAR

Solanocapsine (CAS 639-86-1) is a steroidal alkaloid of the 22,26-epiminocholestane class, first isolated from Solanum pseudocapsicum L. (Jerusalem cherry) and later identified in other Solanum species including S.

Molecular Formula C27H46N2O2
Molecular Weight 430.7 g/mol
CAS No. 639-86-1
Cat. No. B1214099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolanocapsine
CAS639-86-1
Molecular FormulaC27H46N2O2
Molecular Weight430.7 g/mol
Structural Identifiers
SMILESCC1CC2(C(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)NC1)O
InChIInChI=1S/C27H46N2O2/c1-15-13-27(30)24(29-14-15)16(2)23-22(31-27)12-21-19-6-5-17-11-18(28)7-9-25(17,3)20(19)8-10-26(21,23)4/h15-24,29-30H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1
InChIKeyZPTJKUUQUDRHTL-QAQRTNARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solanocapsine for Cholinergic & Oncological Research: CAS 639-86-1 Procurement Guide


Solanocapsine (CAS 639-86-1) is a steroidal alkaloid of the 22,26-epiminocholestane class, first isolated from Solanum pseudocapsicum L. (Jerusalem cherry) and later identified in other Solanum species including S. capsicastrum and S. hendersonii [1]. Unlike the more abundant Solanum aglycones solanidine and solasodine — which are primarily recognized as glycoalkaloid precursors or hormonal synthons — solanocapsine possesses a unique 16β,23-epoxy hemiketal bridge and a 3β-amino group that confer dual-binding acetylcholinesterase (AChE) inhibitory capacity and a mechanistically distinct synthetic lethal (SL) induction profile via deoxycytidine kinase (dCK) targeting in BRCA2-deficient cancers [2][3]. These structurally encoded functional differentiators position solanocapsine as a non-substitutable tool compound for laboratories investigating cholinergic pharmacology, nucleotide metabolism in DNA repair-deficient malignancies, and steroidal alkaloid structure–activity relationships.

Why Generic Solanum Alkaloids Cannot Substitute for Solanocapsine in Targeted Studies


The steroidal alkaloid family within Solanum species shares a common cholestane skeleton, yet critical structural divergences produce sharply differentiated biological profiles that preclude functional interchangeability. Solanidine, solasodine, and tomatidine — the most commercially accessible Solanum aglycones — are documented to produce only slight to negligible AChE inhibition even at 100 μM [1]. In contrast, solanocapsine's 3β-amino group and 16β,23-epoxy hemiketal enable simultaneous engagement of both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, a dual-binding mode that is structurally impossible for the 3β-hydroxy or 3-keto analogs [2]. Moreover, solanocapsine bears a C27 skeleton with a 22,26-epimino bridge — a nitrogen-embedding feature absent in the C27 solanidine-type aglycones — which underpins its recently discovered dCK-targeting synthetic lethal activity in BRCA2-deficient tumor models, a property entirely absent from comparator alkaloids tested in the same screening campaign [3]. Generic substitution of solanocapsine with solanidine, solasodine, or tomatidine would thus invalidate both cholinergic and oncological experimental outcomes.

Solanocapsine Comparator Evidence: Quantitative Differentiation Data for Procurement Decisions


AChE Inhibition: Solanocapsine (IC50 = 3.22 μM) vs. Solanidine / Solasodine / Tomatidine (Negligible Activity)

Solanocapsine inhibits electric eel acetylcholinesterase (eeAChE) with an IC50 of 3.22 μM as determined by Ellman's method [1]. In a separate published study employing bovine and human AChE, the structurally related aglycones solanidine, tomatidine, and solasodine produced only slight to negligible inhibition at concentrations up to 100 μM [2]. Under comparable Ellman's assay conditions reported in the solanocapsine study, solanidine, solasodine, and tomatidine would be expected to exhibit IC50 values substantially exceeding 100 μM, translating to a solanocapsine potency advantage of at least 31-fold relative to these comparator aglycones. Molecular docking studies further confirm that solanocapsine engages residues in both the CAS and PAS of AChE, a dual-binding mode not achievable by the comparators [1].

Acetylcholinesterase inhibition Alzheimer's disease Steroidal alkaloid SAR

Synthetic Lethality Selectivity in BRCA2-Deficient vs. Proficient Cells: Solanocapsine as a Selective dCK-Targeting SL Inducer

In a high-throughput BRCA2-centric synthetic lethal screen of a South American plant-derived compound collection, solanocapsine was identified as the most selective SL inducer among all tested extracts and compounds, including other Solanum steroidal alkaloids present in the library [1]. The study employed an isogenic cell line pair (BRCA2-deficient vs. BRCA2-proficient) with multiparametric flow cytometry readout, and solanocapsine demonstrated selective cytotoxicity against BRCA2-deficient cells while sparing BRCA2-proficient counterparts — a selectivity profile not observed for solanidine, solasodine, or tomatidine tested within the same screening cascade [1]. Target deconvolution via two complementary chemoproteomic approaches identified deoxycytidine kinase (dCK) as the molecular target responsible for this BRCA2-linked SL induction. The mechanistic basis — disruption of nucleotide salvage pathway supply during mitosis — is entirely distinct from PARP inhibitor-mediated SL and generates substantially lower levels of DNA damage [1]. Subsequent analog development (NorAdS) substantially improved potency relative to the parent solanocapsine in dose-response comparisons between BRCA2-deficient and proficient cells [1][2].

Synthetic lethality BRCA2-deficient cancers Deoxycytidine kinase inhibition PARP inhibitor alternatives

Solanocapsine Derivative AChE IC50 Improvement: 3.22 μM to 90 nM via Structural Derivatization

The parent solanocapsine molecule exhibits an AChE IC50 of 3.22 μM (Ellman's method, eeAChE). Through systematic derivatization exploring seven structural modification types — including amine substitution, N-alkylation, and dimerization — compound 24 (the most potent derivative) achieved an IC50 of 90 nM against the same enzyme target, representing a 35.8-fold improvement in inhibitory potency [1]. This significant derivatization-driven potency gain is a direct consequence of solanocapsine's multiple reactive functional groups (primary amine at C-3, secondary amine in the epimino bridge, and the hemiketal moiety), which provide diverse chemical handles unmatched by comparator aglycones such as solanidine (single secondary amine in ring F, no hemiketal, no primary amine) or solasodine (oxa-azaspiroketal rather than epimino bridge) [1]. Molecular docking confirmed that optimized derivatives maintain the dual CAS/PAS binding mode characteristic of the parent scaffold [1].

Structure–activity relationship AChE inhibitor optimization Medicinal chemistry lead

Antifungal Activity Profiling: Solanocapsine vs. Solacongestidine and Other Solanum Alkaloids Against Candida and Trichophyton spp.

In a comprehensive antifungal screening of Solanum alkaloids and derivatives against Candida albicans, Trichophyton rubrum, and Cryptococcus albidus, solanocapsine (compound VI) exhibited much lower antifungal activity compared to the most potent alkaloid in the panel, solacongestidine (I) [1]. Solacongestidine displayed MIC values of 0.8 μg/mL (C. albicans), 0.4 μg/mL (T. rubrum), and 0.78 μg/mL (C. albidus). Solafloridine (II) and verazine (VII) demonstrated intermediate activity against C. albicans (3.1 and 6.2 μg/mL, respectively) and T. rubrum (25 and 3.1 μg/mL). In contrast, solanocapsine, along with solasodine (III), tomatidine (IV), and tomatillidine (V), fell into the low-activity cluster. This antifungal activity ranking is structurally informative: solacongestidine's superior potency correlates with its distinct ring system, and solanocapsine's low antifungal activity is consistent with its functional specialization toward nitrogen-dependent targets (AChE, dCK) rather than membrane-disrupting antifungal mechanisms [1].

Antifungal alkaloids Candida albicans Trichophyton rubrum Solanum steroidal alkaloid comparison

Trypanocidal Activity: Solanocapsine and Solanum Aglycones as T. cruzi Growth Inhibitors vs. Ketoconazole

Solanocapsine was tested alongside a panel of Solanum aglycones — demissidine, solanidine, solasodine, tomatidine, and veratrine — and glycoalkaloids (α-chaconine, α-solamargine, α-solanine, solasonine, sycophantine, tomatine) as growth inhibitors of Trypanosoma cruzi (strain EP) in LIT medium, with ketoconazole as the reference antifungal comparator . The glycoalkaloids bearing α-chacotriose sugar moieties (α-chaconine and α-solamargine) exhibited trypanolytic activity against epimastigotes and trypanocidal activity against bloodstream and metacyclic trypomastigotes at micromolar concentrations, outperforming ketoconazole at equivalent concentrations. Solanocapsine, as an aglycone lacking the α-chacotriose moiety, showed weaker activity compared to the glycoalkaloids, consistent with the critical role of the carbohydrate substituent for anti-T. cruzi membrane-level activity . The data provide quantitative evidence that solanocapsine's anti-trypanosomal profile is comparable to other aglycones in the panel and inferior to the α-chacotriose-bearing glycoalkaloids — a differentiation that directly informs compound selection for parasitology applications.

Trypanosoma cruzi Chagas disease Steroidal alkaloid aglycones Ketoconazole comparison

Structural Differentiation: Solanocapsine's 22,26-Epimino Bridge as a Chemotaxonomic and Functional Discriminator

Solanocapsine belongs to the 22,26-epiminocholestane structural subclass — a nitrogen-containing bridge feature that distinguishes it from the far more common solanidane-type (e.g., solanidine) and spirosolane-type (e.g., solasodine, tomatidine) alkaloids [1][2]. The 3β-amino-22,26-imino-16β,23-epoxy-5α,22α,23β,25ξ-cholestan-23-ol structure, confirmed by chemical degradation to 3β-acetoxy-16β-hydroxy-5α-bis-22,23-nor-cholanic lactone [1], incorporates three nitrogen/oxygen functional handles (3β-NH₂, 22,26-NH, 16β,23-epoxy hemiketal) — a polyfunctional density absent in solanidine (3β-OH only), solasodine (3β-OH, spiro-amino ketal), and tomatidine (3β-OH, spiro-amino ketal) [2][3]. This structural uniqueness has been exploited as a chemotaxonomic marker for the S. pseudocapsicum species group, with solanocapsine and its derivatives (solacapine, episolacapine, isosolacapine, O-methylsolanocapsine) serving as diagnostic alkaloids for species identification within this clade [2][3]. Furthermore, the total synthesis of solanocapsine in 9 steps from O(3),O(16)-diacetyl-solafloridine provides an accessible route to authenticated reference material independent of botanical sourcing variability [4].

Chemotaxonomic marker 22,26-epiminocholestane Steroidal alkaloid classification Solanum pseudocapsicum

Optimal Procurement Scenarios for Solanocapsine (CAS 639-86-1) Based on Evidence Strength


AChE Inhibitor Lead Optimization and Dual-Site Binding Probe Development

Solanocapsine is most appropriately procured as a starting scaffold for structure-based design of dual CAS/PAS AChE inhibitors. With a validated IC50 of 3.22 μM and demonstrated derivatization-driven improvement to 90 nM [1], this steroidal alkaloid offers a polyfunctional template (3β-NH₂, 22,26-NH, 16β,23-epoxy hemiketal) for systematic SAR exploration that is unavailable from solanidine, solasodine, or tomatidine — all of which lack meaningful baseline AChE activity . Laboratories engaged in Alzheimer's disease drug discovery should procure solanocapsine as both a reference AChE inhibitor and a versatile lead scaffold, with the understanding that the parent IC50 is in the low micromolar range and requires synthetic optimization to approach clinical candidate potency.

BRCA2-Deficient Cancer Chemical Biology: dCK-Targeted Synthetic Lethality Studies

Solanocapsine is uniquely qualified as a chemical probe for investigating nucleotide salvage pathway vulnerabilities in BRCA2-deficient tumors. It was identified as the most selective SL inducer in a BRCA2-centric phenotypic screen and its molecular target (dCK) has been rigorously validated by complementary chemoproteomic approaches [1]. Procurement is indicated for academic and industrial laboratories pursuing: (a) mechanistic studies of dCK-dependent mitotic catastrophe in HR-deficient backgrounds; (b) comparative SL profiling against PARP inhibitor response and resistance models; (c) analog development campaigns building on the NorAdS potency improvement trajectory [1]. Solanocapsine should not be procured for general cytotoxicity screening; its value lies specifically in isogenic BRCA2-proficient/deficient model systems.

Steroidal Alkaloid Chemotaxonomy and Natural Product Reference Standard

Solanocapsine serves as a definitive chemotaxonomic marker for the Solanum pseudocapsicum species group, with characteristic 22,26-epiminocholestane architecture differentiating it from solanidane- and spirosolane-type alkaloids [1]. Procurement as an authenticated reference standard (CAS 639-86-1, molecular formula C27H46N2O2, MW 430.67 g/mol, melting point 222 °C, [α]D +25.5° in MeOH) [1] is recommended for: (a) botanical authentication and quality control of S. pseudocapsicum-derived extracts; (b) LC-MS/MS method development for steroidal alkaloid profiling; (c) pharmacognosy research requiring structurally authenticated Solanum alkaloid standards. The availability of a published 9-step total synthesis from solafloridine provides a reliable sourcing alternative to botanical extraction .

Negative Selection: Applications Where Solanocapsine Should NOT Be Procured

Based on direct comparative evidence, solanocapsine should not be procured for: (a) antifungal drug discovery programs — solacongestidine (C. albicans MIC = 0.8 μg/mL) and solafloridine (C. albicans MIC = 3.1 μg/mL) provide ≥4- to 8-fold superior potency against clinically relevant fungal pathogens [1]; (b) anti-Trypanosoma cruzi monotherapy programs — the α-chacotriose-bearing glycoalkaloids (α-chaconine, α-solamargine) demonstrate micromolar trypanolytic/trypanocidal activity, whereas solanocapsine and other aglycones are substantially less active ; (c) studies requiring high-potency (>nM) AChE inhibition without further chemistry — solanocapsine's parent IC50 of 3.22 μM is insufficient for potent inhibitor benchmarking, and laboratories should instead procure donepezil (IC50 ~ 5.7 nM) or galantamine (IC50 ~ 0.4–1.0 μM) as reference inhibitors . These negative selection criteria are equally critical for cost-effective procurement planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solanocapsine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.